molecular formula C28H29N3O7S2 B2807515 6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-36-6

6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2807515
CAS No.: 449781-36-6
M. Wt: 583.67
InChI Key: AECAXODGAULOMB-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C28H29N3O7S2 and its molecular weight is 583.67. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : The compound and its analogs have been synthesized and characterized for their chemical properties. For instance, Paronikyan et al. (2016) detailed the synthesis of related pyrano and thieno derivatives, highlighting the methods and conditions for creating these compounds (Paronikyan et al., 2016).

  • Molecular Structure Analysis : Studies like the one by Çolak et al. (2021) have focused on understanding the molecular and crystal structure of similar compounds using X-ray crystallographic analysis and DFT (Density Functional Theory) analyses. This provides insights into the stability and structural properties of these compounds (Çolak et al., 2021).

  • Synthesis of Fused Systems : Research by Bakhite et al. (2005) and others has explored the synthesis of novel pyrido and thieno derivatives. This work is crucial in expanding the chemical repertoire and understanding the reactivity and potential applications of these compounds in various fields (Bakhite et al., 2005).

  • Potential for Drug Development : While explicit information on the direct application of this specific compound in drug development is not provided in the available literature, the studies of similar compounds suggest potential in this area. The detailed synthesis and structural analysis lay the groundwork for further exploration into pharmaceutical applications.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O7S2/c1-3-38-28(34)30-16-14-21-23(17-30)39-26(24(21)27(33)37-2)29-25(32)19-10-12-20(13-11-19)40(35,36)31-15-6-8-18-7-4-5-9-22(18)31/h4-5,7,9-13H,3,6,8,14-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECAXODGAULOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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